Thieno[2,3-C]pyridin-3-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
thieno[2,3-c]pyridin-3-ol |
InChI |
InChI=1S/C7H5NOS/c9-6-4-10-7-3-8-2-1-5(6)7/h1-4,9H |
InChI Key |
RSGNYRKJSBEXJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-C]pyridin-3-OL typically involves the cyclization of thiophene derivatives with appropriate pyridine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield thieno[2,3-C]pyridin-4-ones, which can then be further modified to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Cyclization Reactions
Thieno[2,3-c]pyridin-3-ol derivatives are synthesized via cyclization strategies. A prominent method involves the Gewald reaction , which constructs the thiophene ring fused to pyridine:
-
Example : Ethyl 4-oxo-piperidine-1-carboxylate reacts with ethyl cyanoacetate and sulfur under basic conditions to form diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate .
-
Conditions : Reflux in ethanol with morpholine as a catalyst .
| Reactants | Product | Yield | Reference |
|---|---|---|---|
| Ethyl cyanoacetate, sulfur | Thieno[2,3-c]pyridine intermediate | 75% |
Nucleophilic Substitution
The hydroxyl and thiol groups in thieno[2,3-c]pyridin-3-ol derivatives enable substitutions with electrophiles:
-
Chloroacetylation : Treatment with chloroacetyl chloride in the presence of triethylamine yields intermediates for further functionalization .
-
Halogen Displacement : Reaction with ω-bromoacetophenone or ethyl bromoacetate forms thienopyridine derivatives .
Alkylation and Acylation
Alkylation reactions are pivotal for introducing functional groups:
-
S-Alkylation : Piperidinium thiolate intermediates react with iodoethane or chloroacetonitrile to form sulfanylpyridines .
-
N-Alkylation : Secondary amines displace chlorine in chloroacetylated intermediates to yield target compounds .
| Reaction Type | Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| S-Alkylation | Piperidinium thiolate | Iodoethane | Ethyl sulfanylpyridine | 90% | |
| N-Alkylation | Chloroacetyl intermediate | Piperazine | Piperazine-linked derivative | 85% |
Reactions with Carbonyl Compounds
Condensation with aldehydes or ketones generates extended π-conjugated systems:
-
Styryl Derivatives : Reaction with aromatic aldehydes (e.g., benzaldehyde) forms styrylpyridinethione derivatives .
-
Ketene Dithioacetals : Treatment with ω-cyanoacetophenone yields ketene dithioacetal intermediates .
| Carbonyl Source | Product | Key Feature | Reference |
|---|---|---|---|
| Benzaldehyde | Styrylpyridinethione | Enhanced conjugation | |
| ω-Cyanoacetophenone | Ketene dithioacetal | Electrophilic reactivity |
Heterocyclic Ring Expansion
Thieno[2,3-c]pyridin-3-ol undergoes cycloaddition and ring-closure reactions:
-
Triazolo Derivatives : Hydrazino intermediates react with triethyl orthoformate to form triazolo-pyrimidothienopyridines .
-
Tricyclic Systems : Base-mediated cyclization of ethyl chloroacetate derivatives yields tricyclic compounds .
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Hydrazino derivative | Triethyl orthoformate | Triazolo-pyrimidothienopyridine | |
| Ethyl chloroacetate | NaOH | Tricyclic thienopyridine |
Key Reaction Insights
Scientific Research Applications
Thieno[2,3-c]pyridines are a class of chemical compounds that have been explored for various applications, particularly in the development of anticancer agents and anti-platelet drugs . Research indicates that thieno[2,3-c]pyridine derivatives exhibit potential as inhibitors against certain cancer cell lines and can affect platelet aggregation .
Scientific Research Applications
Anticancer Properties:
- Thieno[2,3-c]pyridine derivatives have demonstrated anticancer potential through cell-based assays and in silico evaluations .
- Specific compounds within this class have shown potent inhibition against various cancer cell lines, including breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) .
- One study identified compound 6i as a potential inhibitor, displaying broad-spectrum anticancer activity with effective inhibition against HSC3 (IC50 = 10.8 µM), T47D (IC50 = 11.7 µM), and RKO (IC50 = 12.4 µM) cell lines .
- Further investigation revealed that compound 6i induces G2 phase arrest, disrupting cell cycle progression .
- Molecular docking studies suggest that synthesized ligands interact with the Hsp90 target, indicating a mechanism for their anticancer activity .
- These compounds may induce cell death through mechanisms different from apoptosis, suggesting their potential as lead compounds for optimization into potent anticancer agents via Hsp90 inhibition .
Anti-Platelet Activity:
- Thieno[2,3-b]pyridine derivatives have been identified as potent anti-platelet drugs .
- In vitro testing on platelets from healthy individuals demonstrated that these derivatives inhibit ADP-induced CD62P expression and PAC1 binding, as well as platelet-leukocyte aggregate formation and aggregation .
- Specific thienopyridines (1a, 1b, and 3a) have shown greater inhibition of platelet aggregation compared to clopidogrel .
- These compounds also inhibit collagen-stimulated platelet aggregation in whole blood .
Other Applications:
- Tetrahydrothieno[3,2-c]pyridine is a structural backbone used in antibacterial drugs .
- Benzothieno[2,3-c]pyridines have been synthesized and evaluated for anticancer activity .
- Thieno[2,3-b]pyridines have shown promise as anti-proliferative agents against tumor cell lines .
- These compounds have been investigated for improving aqueous solubility to enhance their effectiveness as anticancer drugs .
- Thieno[2,3-b]pyridine derivatives can modulate bio-molecular targets, contributing to their overall efficacy .
Mechanism of Action
The mechanism of action of Thieno[2,3-C]pyridin-3-OL involves its interaction with specific molecular targets, such as kinases and other proteins. The compound acts as an ATP-mimetic inhibitor, binding to the ATP-binding site of kinases and preventing their activation. This inhibition disrupts key signaling pathways involved in cell proliferation, inflammation, and other biological processes .
Comparison with Similar Compounds
Key Insights :
- Thieno[2,3-c]pyridin-3-OL derivatives are synthetically challenging compared to [2,3-b] isomers, which have more optimized protocols .
- Thieno[3,2-c]pyridines utilize bromothiophene precursors, enabling selective functionalization .
- Thieno[2,3-c]pyrazoles prioritize cyclization strategies for bioactivity optimization .
Pharmacological Activities
Biological activities vary widely across thienopyridine derivatives due to structural nuances.
Key Insights :
Pharmacokinetic and ADMET Profiles
ADMET properties are critical for drug development.
Key Insights :
Key Insights :
- This compound derivatives target inflammatory and autoimmune pathways .
- Structural modifications (e.g., tricyclic systems) enable novel mechanisms like allosteric modulation .
Biological Activity
Thieno[2,3-C]pyridin-3-OL is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties, supported by relevant studies and data.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thieno derivatives, particularly against multi-drug resistant bacteria. For instance, thieno[2,3-d]pyrimidinediones have shown significant activity against Gram-positive pathogens such as MRSA and VRE. The minimum inhibitory concentrations (MIC) for these compounds ranged from 2–16 mg/L , indicating potent antibacterial properties while maintaining low cytotoxicity against mammalian cells (40–50 mg/L) and minimal hemolytic activity (2–7%) .
Table 1: Antibacterial Activity of Thieno Derivatives
| Compound | MIC (mg/L) | Target Bacteria | Cytotoxicity (mg/L) |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinedione | 2–16 | MRSA, VRE | 40–50 |
| Thieno[2,3-d]pyrimidinone | 4–100 | Various Gram-positive and negative | Not specified |
The mechanism of action for these compounds is still under investigation but may involve inhibition of bacterial folate-utilizing enzymes or other pathways .
2. Anticancer Properties
This compound has also been studied for its anticancer activities. A series of benzothieno[2,3-c]pyridines were evaluated for their effectiveness against various cancer cell lines. One notable compound exhibited an IC50 value in the low micromolar range against prostate (PC-3), renal (UO-31), and breast cancer (MCF-7) cell lines .
Table 2: Anticancer Activity of Thieno Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzothieno | PC-3 | <10 | CYP17 inhibition |
| Benzothieno | MCF-7 | <5 | Induction of apoptosis |
The anticancer mechanism involves cell cycle arrest and induction of apoptosis in treated cells, with metabolic profiling revealing significant shifts in glucose metabolism in cancer stem cells .
3. Other Pharmacological Activities
Thieno derivatives have been explored for additional pharmacological effects, including their role as enzyme inhibitors. For instance, certain thienopyridine derivatives have been identified as effective hepatic gluconeogenesis inhibitors, which may have implications for diabetes management .
Case Study 1: Antimicrobial Efficacy
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a new class of thienopyridine derivatives that demonstrated significant antimicrobial activity against resistant strains. The study concluded that these compounds could serve as promising leads for new antibiotic therapies .
Case Study 2: Cancer Treatment
A recent investigation into a novel thieno[2,3-b]pyridine compound revealed its ability to lower the cancer stem cell fraction in breast cancer models. The study found that treatment led to a metabolic shift from lipid to glucose metabolism, indicating a potential strategy for targeting cancer stem cells .
Q & A
Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
- IR : Confirm hydroxyl (O-H stretch ~3200 cm⁻¹) and thiophene (C-S stretch ~690 cm⁻¹) groups .
Mass Spectrometry : HRMS (ESI+) provides exact mass matching (e.g., [M+H]⁺ = 180.0321 for C₈H₅NO₂S) .
Q. What in vitro bioactivity screening models are used for this compound derivatives?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and multidrug-resistant variants (IC₅₀ values reported in μM ranges) .
Advanced Research Questions
Q. How do substituent variations on the thienopyridine core influence bioactivity and selectivity?
- Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Functional Group | Observed Effect |
|---|---|---|
| 2-position | -COOH | Enhanced kinase inhibition (IC₅₀ < 1 μM for JAK2) |
| 3-position | -NH₂ | Improved GPCR modulation (EC₅₀ = 0.8 μM) |
| 7-position | -OCH₃ | Reduced cytotoxicity (IC₅₀ > 50 μM in normal cells) |
- Design Strategy : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for covalent kinase binding .
Q. What mechanistic pathways underlie the antiproliferative effects of this compound derivatives?
- Mechanistic Studies :
- Kinase Inhibition : Competitive binding assays (e.g., ADP-Glo™ Kinase Assay) confirm inhibition of Aurora kinase A (Ki = 12 nM) .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) shows caspase-3/7 activation in treated cancer cells .
- Transcriptomic Profiling : RNA-seq reveals downregulation of MYC and BCL2 oncogenes in responsive cell lines .
Q. How can advanced analytical techniques resolve conflicting data in structural or bioactivity studies?
- Case Study : Discrepancies in reported IC₅₀ values for a derivative may arise from impurity interference.
- Resolution : Use preparative HPLC to isolate pure compound (>99%) and validate bioactivity with orthogonal assays (e.g., ATPase vs. cell viability) .
Q. What strategies mitigate cytotoxicity discrepancies between in vitro and in vivo models?
- Metabolic Stability : Pre-treat compounds with liver microsomes to assess CYP450-mediated degradation.
- Prodrug Design : Mask hydroxyl groups with acetyl or PEGylated moieties to enhance bioavailability and reduce off-target effects .
Q. How can combinatorial chemistry expand the diversity of this compound derivatives?
- Library Synthesis : Utilize Ugi-4CR (four-component reaction) to introduce variability at R₁ (amines), R₂ (isocyanides), and R₃ (carboxylic acids) .
- High-Throughput Screening : Pair with fragment-based docking to prioritize candidates with optimal binding to target proteins (e.g., EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
